molecular formula C11H13N B3145820 N-phenethylprop-2-yn-1-amine CAS No. 58185-47-0

N-phenethylprop-2-yn-1-amine

Cat. No. B3145820
CAS RN: 58185-47-0
M. Wt: 159.23 g/mol
InChI Key: LDYSJQKNEXGCPH-UHFFFAOYSA-N
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Description

Chemical compounds are usually described by their molecular formula, structure, and common names. They can also be classified based on their functional groups .


Synthesis Analysis

The synthesis of a chemical compound involves a series of chemical reactions that transform starting materials into the desired product . The efficiency of the synthesis can be evaluated based on factors like yield, purity, and environmental impact .


Molecular Structure Analysis

The molecular structure of a compound can be analyzed using various techniques like X-ray crystallography, NMR spectroscopy, and computational methods . These techniques can provide information about the arrangement of atoms in a molecule and the types of chemical bonds present .


Chemical Reactions Analysis

Chemical reactions involving the compound can be studied to understand its reactivity and stability . This can involve looking at the types of reactions it undergoes, the conditions required for these reactions, and the products formed .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its melting point, boiling point, solubility, and reactivity, can be determined through various experimental techniques .

Scientific Research Applications

  • Catalytic Amination of Biomass-Based Alcohols : Amines, including N-phenethylprop-2-yn-1-amine, play a significant role in the chemical industry, especially in the production of agrochemicals, pharmaceuticals, detergents, and polymers. A key method for producing amines involves the amination of biomass-based alcohols, where water is the main byproduct. This process is crucial for manufacturing low alkyl chain amines and is facilitated by Brønsted and Lewis acid catalysts (Pera‐Titus & Shi, 2014).

  • Reductive Amination for Synthesis of Amines : Reductive amination is a vital process in the production of N-methyl- and N-alkylamines, which are key components in life-science molecules. The use of cobalt oxide nanoparticles as catalysts in this process allows for the cost-efficient and selective synthesis of various N-methyl- and N-alkylamines, amino acid derivatives, and existing drug molecules (Senthamarai et al., 2018).

  • Selective Removal of SO2 : this compound derivatives have been applied for the selective adsorption of SO2. A tertiary amine-containing material, N,N-dimethylpropylamine-grafted pore-expanded mesoporous silica, demonstrated high adsorption capacity for SO2, which is important for environmental applications (Tailor, Ahmadalinezhad, & Sayari, 2014).

  • Reduction of Nitro Compounds : The reduction of nitro compounds to amines is a crucial transformation in organic chemistry, with applications in the synthesis of drugs, biologically active molecules, and polymers. Graphene-based catalysts have been developed for this reduction, offering benefits like high catalytic prowess and recovery (Nasrollahzadeh et al., 2020).

  • Iron-Catalyzed Reduction of Amides to Amines : The iron-catalyzed reduction of amides to amines represents a cost-efficient and environmentally benign alternative to other methods. This process is crucial in the pharmaceutical industry for natural product synthesis and advanced material preparation (Zhou et al., 2009).

  • Synthesis of Biobased Amines : Biobased amines, including this compound, are of growing interest in various applications such as automotive, aerospace, and health. This review highlights the synthesis of biobased primary and secondary amines from different biomass sources and their applications in material chemistry (Froidevaux et al., 2016).

Mechanism of Action

If the compound is biologically active, its mechanism of action can be studied. This involves understanding how the compound interacts with biological systems and the molecular targets it affects .

Safety and Hazards

The safety and hazards associated with a compound can be evaluated based on its toxicity, flammability, and environmental impact .

Future Directions

The future directions for research on a compound can depend on many factors, including its potential applications, current limitations, and unanswered questions about its properties .

properties

IUPAC Name

N-(2-phenylethyl)prop-2-yn-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N/c1-2-9-12-10-8-11-6-4-3-5-7-11/h1,3-7,12H,8-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDYSJQKNEXGCPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNCCC1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

159.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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